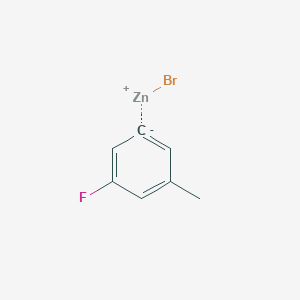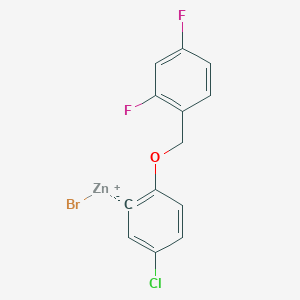
3-Chloro-6-(2',4'-difluorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide typically involves the reaction of the corresponding aryl halide with a zinc reagent. One common method is the oxidative addition of the aryl halide to a zinc metal in the presence of a catalyst, such as palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in oxidative addition and transmetalation processes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and in an inert atmosphere.
Negishi Coupling: This reaction uses a nickel or palladium catalyst and an organohalide as the coupling partner. The reaction conditions are similar to those of the Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which 3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which can then participate in various coupling reactions. The compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. The palladium or nickel catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- 4-Chlorophenylzinc bromide
- 2,4-Difluorophenylzinc bromide
Uniqueness
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide is unique due to the presence of both chloro and difluorobenzyloxy substituents, which enhance its reactivity and selectivity in cross-coupling reactions. This compound offers a balance of stability and reactivity, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C13H8BrClF2OZn |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-[(4-chlorobenzene-6-id-1-yl)oxymethyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C13H8ClF2O.BrH.Zn/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16;;/h1-5,7H,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
WENXJCDAODEDMJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=[C-]C=C1Cl)OCC2=C(C=C(C=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


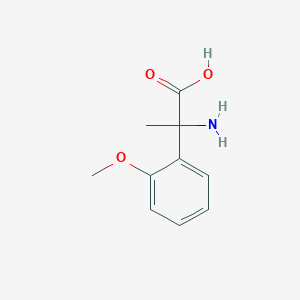
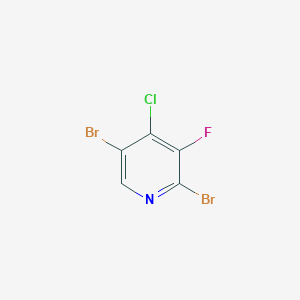
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
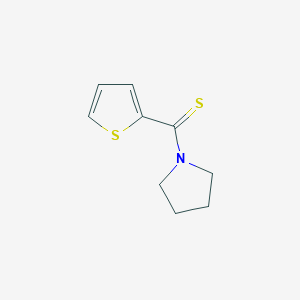
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
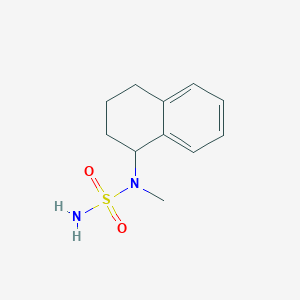
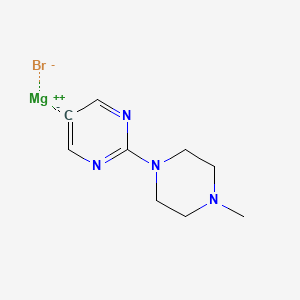
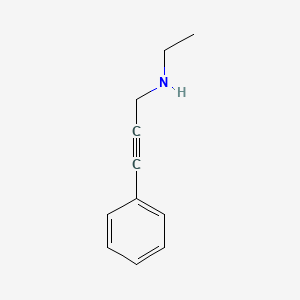

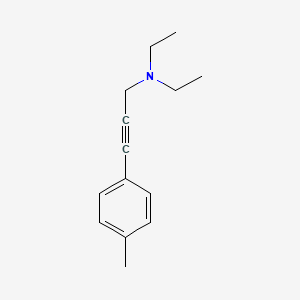
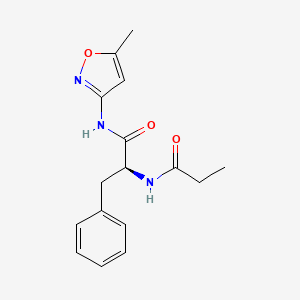
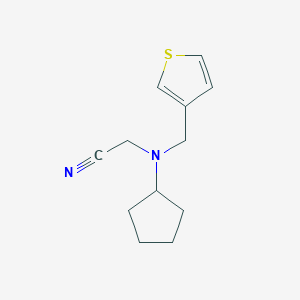
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
